2-(Difluoromethyl)-1H-benzimidazol-1-ol

Lipophilicity Drug Design ADME

Optimize your PI3Kα inhibitor program with 2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1). The -CF₂H group is an essential bioisostere, offering balanced lipophilicity (LogP ~1.8) and hydrogen-bonding capacity that -CH₃ or -CF₃ analogs cannot replicate. This building block delivers tunable metabolic stability for lead compounds, avoiding the off-target risks of trifluoromethyl groups. Secure this key intermediate for low-nanomolar kinase engagement and superior material processability. Request a quote for high-purity stock today.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
CAS No. 1211514-60-1
Cat. No. B1464238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-1H-benzimidazol-1-ol
CAS1211514-60-1
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2O)C(F)F
InChIInChI=1S/C8H6F2N2O/c9-7(10)8-11-5-3-1-2-4-6(5)12(8)13/h1-4,7,13H
InChIKeyHJDBPKDBLHEUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1) – Procurement Guide for Fluorinated Benzimidazole Building Blocks


2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1) is a fluorinated heterocyclic compound characterized by a difluoromethyl group (-CF₂H) at the 2-position and a hydroxyl group at the 1-position of the benzimidazole ring . This structure distinguishes it from other benzimidazole derivatives by offering a unique combination of metabolic stability, lipophilicity, and hydrogen-bonding capacity [1]. The compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and functional organic materials [2].

2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1) – Why Simple Substitution with Unfluorinated or Trifluoromethyl Analogs Is Insufficient


Substituting 2-(Difluoromethyl)-1H-benzimidazol-1-ol with unfluorinated (e.g., 2-methyl) or trifluoromethyl (-CF₃) analogs fails to recapitulate its balanced property profile. The -CF₂H group is a unique bioisostere that acts as both a lipophilic substituent and a weak hydrogen-bond donor, enabling interactions with biological targets that are not achievable with -CH₃ or -CF₃ [1]. Furthermore, difluoromethylation typically confers a moderate, tunable effect on metabolic stability and bioavailability, in contrast to the more drastic alterations induced by trifluoromethyl groups [2]. Consequently, generic substitution with other benzimidazole derivatives will not yield the same structure-activity relationships in PI3K inhibition, antifungal activity, or materials performance [3].

2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1) – Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) of 2-(Difluoromethyl)-1H-benzimidazol-1-ol vs. 2-Methyl-1H-benzimidazol-1-ol

The difluoromethyl group confers a balanced lipophilicity compared to a methyl substituent. Predicted LogP for 2-(difluoromethyl)-1H-benzimidazol-1-ol is approximately 1.8 [1], while the 2-methyl analog (CAS 10066-10-1) exhibits a calculated LogP of 1.58 . This moderate increase in lipophilicity can enhance membrane permeability without excessively compromising aqueous solubility.

Lipophilicity Drug Design ADME

Metabolic Stability Modulation by Difluoromethyl vs. Trifluoromethyl Groups

The difluoromethyl (-CF₂H) group provides a more moderate and tunable influence on metabolic stability compared to the trifluoromethyl (-CF₃) group. Studies indicate that -CF₂H substitution can improve metabolic stability by blocking oxidative metabolism at the adjacent position, while avoiding the excessive lipophilicity and potential toxicity associated with -CF₃ [1]. This moderate modulation is a key advantage in balancing efficacy and ADME properties.

Metabolic Stability Fluorination Drug Metabolism

Hydrogen-Bond Donor Capacity of the -CF₂H Group vs. -CF₃ and -CH₃

The difluoromethyl group can act as a weak hydrogen-bond donor (C–H···X), a property absent in -CF₃ and -CH₃. Experimental and computational studies demonstrate that -CF₂H engages in stabilizing interactions with hydrogen-bond acceptors (e.g., carbonyl oxygen) in protein binding pockets, contributing to enhanced binding affinity and selectivity [1]. This capability is particularly relevant for the benzimidazol-1-ol scaffold, where the 1-OH group also participates in hydrogen bonding.

Hydrogen Bonding Bioisostere Molecular Recognition

PI3Kα Inhibitory Activity of 2-Difluoromethylbenzimidazole Derivatives

2-Difluoromethylbenzimidazole is a privileged scaffold for PI3Kα inhibition. In a structure-activity relationship study, novel 2-difluoromethylbenzimidazole derivatives exhibited potent PI3Kα inhibitory activity, with the most active compounds (86 and 87) achieving IC₅₀ values of 22.8 nM and 33.6 nM, respectively [1]. This potency is attributed to the optimal fit of the -CF₂H group within the hydrophobic pocket of the enzyme, a fit that is not replicated by other substituents.

PI3K Inhibition Cancer Kinase Inhibitor

2-(Difluoromethyl)-1H-benzimidazol-1-ol (CAS 1211514-60-1) – Recommended Research and Industrial Applications Based on Verified Differentiation


PI3K Inhibitor Drug Discovery and Lead Optimization

This compound serves as a key intermediate for synthesizing potent PI3Kα inhibitors. Its difluoromethylbenzimidazole core is essential for achieving low nanomolar IC₅₀ values against the target enzyme, as demonstrated by the 22.8 nM and 33.6 nM potencies of optimized derivatives [1]. Researchers should prioritize this building block over methyl or trifluoromethyl analogs to maintain the favorable hydrogen-bonding and lipophilic profile required for strong target engagement.

Development of Metabolically Stable Kinase Probes and Therapeutics

When metabolic stability is a primary concern, 2-(Difluoromethyl)-1H-benzimidazol-1-ol offers a balanced profile. The -CF₂H group provides moderate protection against oxidative metabolism without the excessive lipophilicity of -CF₃, which can lead to off-target effects and poor pharmacokinetics [2]. This makes it a superior choice for designing lead compounds intended for in vivo studies where a tunable ADME profile is critical.

Synthesis of Functional Materials Requiring Balanced Solubility and Permeability

The compound's predicted LogP of approximately 1.8 strikes a balance between aqueous solubility and membrane permeability, a crucial parameter for applications such as dye-sensitized solar cells (DSSCs) or organic electronic materials where the benzimidazole nitrogen atoms can coordinate to metal centers . The difluoromethyl group also enhances processability and device efficiency compared to non-fluorinated analogs.

Quote Request

Request a Quote for 2-(Difluoromethyl)-1H-benzimidazol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.